molecular formula C23H22F3N3OS B459287 4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile

4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile

Cat. No.: B459287
M. Wt: 445.5g/mol
InChI Key: QSDFWDHGLCXXAQ-UHFFFAOYSA-N
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Description

4-amino-5-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile is a complex organic compound with a unique structure It features a tricyclic decane core, a thiophene ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile typically involves multiple steps. The process begins with the preparation of the tricyclo[3.3.1.1~3,7~]decane core, followed by the introduction of the thiophene ring and the trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle the exothermic nature of some of the reactions involved. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiophene ring or the tricyclic core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tricyclic core and the thiophene ring play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile
  • Benzenepropanoic acid, α-ethyl-4-propoxy-3-[[(4-tricyclo[3.3.1.13,7]dec-1-ylbenzoyl)amino]methyl]-, (αS)-

Uniqueness

This compound is unique due to its combination of a tricyclic core, a thiophene ring, and a trifluoromethylphenyl group. This combination imparts specific chemical and physical properties, such as high stability and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H22F3N3OS

Molecular Weight

445.5g/mol

IUPAC Name

5-(adamantane-1-carbonyl)-4-amino-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile

InChI

InChI=1S/C23H22F3N3OS/c24-23(25,26)15-2-1-3-16(7-15)29-21-17(11-27)18(28)19(31-21)20(30)22-8-12-4-13(9-22)6-14(5-12)10-22/h1-3,7,12-14,29H,4-6,8-10,28H2

InChI Key

QSDFWDHGLCXXAQ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C(=C(S4)NC5=CC=CC(=C5)C(F)(F)F)C#N)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C(=C(S4)NC5=CC=CC(=C5)C(F)(F)F)C#N)N

Origin of Product

United States

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